4-Methoxybenzaldehyde thiosemicarbazone

Vue d'ensemble

Description

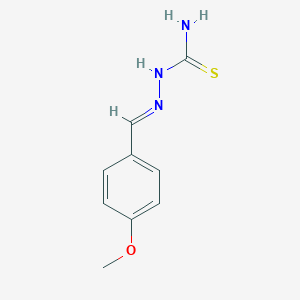

4-Methoxybenzaldehyde thiosemicarbazone (CAS: 219712-86-4; molecular formula: C₉H₁₁N₃OS) is a thiosemicarbazone derivative synthesized via condensation of 4-methoxybenzaldehyde (anisaldehyde) with thiosemicarbazide under acidic conditions . The methoxy (–OCH₃) substituent at the para position of the benzaldehyde moiety distinguishes it structurally and functionally. This compound crystallizes in a planar conformation stabilized by intramolecular hydrogen bonds, as observed in its crystal structure .

Méthodes De Préparation

Conventional Reflux Synthesis

Reaction Mechanism and Stoichiometry

The synthesis of MBT follows a Schiff base condensation mechanism, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amino group of thiosemicarbazide. The reaction is typically conducted in a 1:1 molar ratio to ensure complete conversion of reactants . A catalytic amount of glacial acetic acid (2–5% v/v) is added to protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the thiosemicarbazide .

Solvent Systems and Reaction Conditions

-

Ethanol/MeOH as Solvents : Early methods utilized ethanol or methanol as reaction media due to their ability to dissolve both aromatic aldehydes and thiosemicarbazides. For example, Hao (2010) reported the synthesis of a related compound, 2-hydroxy-4-methoxybenzaldehyde thiosemicarbazone, by refluxing equimolar reactants in methanol for 4–6 hours .

-

Aqueous-Alcoholic Mixtures : Recent protocols advocate for water-ethanol mixtures (1:1 v/v) to improve solubility and reduce environmental impact. The reaction mixture is heated under reflux at 70–80°C for 3–5 hours, yielding crude MBT as a pale-yellow precipitate .

Purification and Crystallization

Post-reaction, the mixture is cooled to room temperature, and the precipitate is filtered under vacuum. Recrystallization from hot ethanol or methanol yields pure MBT with a reported melting point of 192–194°C . Crystallographic studies confirm the trans configuration of the azomethine group and intramolecular O–H⋯N hydrogen bonding, which stabilizes the molecular structure .

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation significantly reduces reaction times from hours to minutes while improving yields. A study by Baicheng Normal University demonstrated that MBT synthesis under microwave conditions (200 W, 2–6 minutes) achieved 85–90% yield compared to 60–70% via conventional reflux . The rapid heating minimizes side reactions, such as oxidation of the methoxy group or decomposition of thiosemicarbazide.

Optimized Protocol

-

Reagent Mixing : Thiosemicarbazide (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) are dissolved in 20 mL of ethanol-water (1:1 v/v).

-

Acid Catalysis : Glacial acetic acid (2 mL) is added to the mixture.

-

Irradiation : The solution is subjected to microwave irradiation at 200 W for 4 minutes, with intermittent shaking to ensure homogeneity.

-

Workup : The product is cooled, filtered, and recrystallized from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.35 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.48–6.91 (m, 4H, aromatic H), 3.76 (s, 3H, OCH₃) .

-

¹³C NMR : δ 178.2 (C=S), 160.1 (C=N), 130.5–114.2 (aromatic C), 55.3 (OCH₃) .

Infrared (IR) Spectroscopy

Key vibrational bands include:

Comparative Analysis of Synthesis Methods

| Parameter | Conventional Reflux | Microwave-Assisted |

|---|---|---|

| Reaction Time | 3–6 hours | 2–6 minutes |

| Yield | 60–70% | 85–90% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

| Purification Complexity | Moderate | Low |

Challenges and Optimization Strategies

Solvent Selection

While ethanol and methanol are effective, their high volatility necessitates reflux condensers. Alternatives like isopropanol reduce evaporation but may compromise solubility .

Catalytic Efficiency

Glacial acetic acid remains the preferred catalyst, though p-toluenesulfonic acid (PTSA) has been explored for faster kinetics. However, PTSA may introduce sulfonic acid residues, complicating purification .

Scalability Issues

Microwave methods face limitations in large-scale production due to uneven heating in batch reactors. Continuous-flow microwave systems are under investigation to address this .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiosemicarbazides.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiosemicarbazides.

Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

4-Methoxybenzaldehyde thiosemicarbazone has demonstrated notable anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of MCF-7 breast cancer cells significantly, with an IC50 value indicating effective concentration for cell growth inhibition . The compound's mechanism involves inducing apoptosis and disrupting cellular functions, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. A study reported that derivatives of this compound showed moderate antibacterial effects against strains such as Salmonella typhi and Salmonella paratyphi with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . This suggests its potential use in treating bacterial infections.

Tyrosinase Inhibition

Another significant application is in the inhibition of tyrosinase, an enzyme involved in melanin production. The compound has been identified as a reversible mixed-type inhibitor of tyrosinase with an IC50 value of 7.0 μM for monophenolase activity, indicating its potential use in cosmetic formulations to manage hyperpigmentation .

Pesticidal Activity

This compound derivatives have been explored for their insecticidal properties. Research indicates that these compounds can inhibit phenol oxidase, an enzyme crucial for insect development, suggesting their utility as bio-pesticides . The compound's ability to act on target proteins makes it a promising candidate for developing environmentally friendly agricultural chemicals.

Complex Formation Studies

The ability of this compound to form complexes with metal ions has been extensively studied. Research indicates that it can form stable complexes with transition metals such as manganese, iron, cobalt, nickel, and zinc . These complexes have potential applications in analytical chemistry as reagents for detecting metal ions or as catalysts in various chemical reactions.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent proteolytic activity. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparaison Avec Des Composés Similaires

Key Properties :

- Antibacterial Activity : Exhibits moderate in vitro antibacterial activity against Salmonella species, attributed to its ability to disrupt microbial cell membranes or enzyme systems .

- Metal Coordination : Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)), which often enhance its bioactivity .

- Synthetic Yield: Achieves high yields (~85%) under optimized reflux conditions in ethanol with glacial acetic acid catalysis .

Comparison with Similar Thiosemicarbazone Derivatives

Thiosemicarbazones are structurally versatile, with biological activities heavily influenced by substituents on the benzaldehyde core. Below is a comparative analysis of 4-methoxybenzaldehyde thiosemicarbazone and its analogs:

Structural and Functional Comparisons

Pharmacokinetic and Toxicity Considerations

- CYP Inhibition : Methoxy groups may reduce CYP enzyme inhibition compared to nitro or chloro substituents, lowering drug-drug interaction risks .

- Toxicity : QSAR models suggest methoxy derivatives have lower cytotoxicity than chlorinated analogs, making them safer for therapeutic development .

Activité Biologique

4-Methoxybenzaldehyde thiosemicarbazone (4-MBTS) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antibacterial and tyrosinase inhibitory agent. This article reviews the synthesis, biological properties, and mechanisms of action of 4-MBTS, supported by relevant case studies and research findings.

Synthesis and Characterization

4-MBTS is synthesized through the condensation reaction of 4-methoxybenzaldehyde with thiosemicarbazide. The resulting compound can be characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The general reaction scheme is as follows:

Antibacterial Activity

Research indicates that 4-MBTS exhibits notable antibacterial activity against various strains of bacteria. In a study evaluating its efficacy against Salmonella species, the Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Salmonella typhi (ATCC 6539) | 64 |

| Salmonella paratyphi A | 64 |

| Salmonella paratyphi B | 128 |

| Salmonella typhimurium | 64 |

These results suggest that 4-MBTS possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis and is a target for skin-whitening agents. The inhibitory activity of 4-MBTS against tyrosinase was evaluated, yielding the following IC50 values:

| Activity Type | IC50 (μM) | Inhibition Type |

|---|---|---|

| Monophenolase | 7.0 | Reversible, mixed-type |

| Diphenolase | 2.62 | Reversible, mixed-type |

The compound showed a prolongation of the lag period during inhibition, indicating a complex interaction with the enzyme . Such properties highlight its potential for cosmetic applications aimed at reducing hyperpigmentation.

The biological activity of 4-MBTS can be attributed to its structural features that allow it to interact effectively with target enzymes and bacterial cells. The presence of the methoxy group enhances its lipophilicity, facilitating better penetration through cellular membranes.

- Tyrosinase Interaction : Studies suggest that the thiosemicarbazide moiety interacts with copper ions in the active site of tyrosinase, inhibiting its activity through noncompetitive mechanisms .

- Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several studies have explored the biological activities of thiosemicarbazone derivatives, including 4-MBTS:

- A study demonstrated that thiosemicarbazones derived from various aldehydes exhibited varying degrees of antibacterial and antifungal activities. Among these, derivatives like 4-MBTS showed promising results against Gram-positive bacteria .

- Another investigation focused on the structure-activity relationship (SAR) of thiosemicarbazones, revealing that substitutions on the benzaldehyde moiety significantly affect their biological potency against tyrosinase and bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-methoxybenzaldehyde thiosemicarbazone, and how are its purity and structural integrity validated?

Methodological Answer: The compound is synthesized by condensing equimolar amounts of 4-methoxybenzaldehyde and thiosemicarbazide in absolute ethanol with a catalytic amount of acetic acid under reflux (3–5 hours at 70–80°C). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV detection. Purification involves recrystallization from ethanol. Structural validation employs Fourier-transform infrared (FT-IR) spectroscopy to confirm C=N and C=S stretches (~1600 cm⁻¹ and ~750 cm⁻¹, respectively), while ¹H/¹³C NMR spectroscopy identifies aromatic protons (δ 7.5–8.0 ppm) and the thiosemicarbazone NH signals (δ 10–11 ppm). Melting point analysis ensures purity (e.g., 180–182°C) .

Q. How is the antibacterial activity of this compound evaluated in academic research?

Methodological Answer: Antibacterial efficacy is tested using the agar dilution method against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions of the compound (0.5–128 µg/mL) are prepared in Mueller-Hinton agar, and minimum inhibitory concentrations (MICs) are determined after 24-hour incubation at 37°C. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are included. MIC values ≤16 µg/mL indicate significant activity, with results cross-validated via broth microdilution assays .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves the molecular conformation, revealing intramolecular N–H⋯N hydrogen bonds and intermolecular N–H⋯S interactions that stabilize the crystal lattice. Bond lengths (e.g., C–S ≈ 1.68 Å) and angles are compared to DFT-optimized structures. UV-Vis spectroscopy in DMSO identifies π→π* transitions (~320 nm), while mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]+ at m/z 210 .

Advanced Research Questions

Q. How does coordination with transition metal ions enhance the biological activity of this compound?

Methodological Answer: The ligand’s thiol sulfur and hydrazinic nitrogen act as bidentate donors, forming complexes with Cu(II), Fe(III), or Pd(II). For example, Cu(II) complexes exhibit enhanced antitumor activity (IC₅₀ = 2–5 µM against MCF-7 cells) via ROS generation and mitochondrial apoptosis. Stability constants (log β ≈ 10–12) are determined potentiometrically, while cyclic voltammetry reveals redox-active metal centers. Bioactivity is assayed using MTT cytotoxicity tests, with synergism evaluated via combination indices (e.g., CI < 1.0 with doxorubicin) .

Q. What structure-activity relationships (SARs) govern the antimicrobial and antitumor properties of this compound derivatives?

Methodological Answer: Substituents at the phenyl ring (e.g., -NO₂, -Cl) and thiosemicarbazone N4 position (e.g., methyl, cyclohexyl) modulate activity. Electron-withdrawing groups enhance antibacterial potency (MIC = 4 µg/mL for -NO₂ derivatives) by increasing membrane permeability. Antitumor activity correlates with lipophilicity (log P ≈ 2.5–3.0) and DNA intercalation, validated via ethidium bromide displacement assays. Molecular docking (AutoDock Vina) identifies binding to Staphylococcus TyrRS (ΔG ≈ -9.2 kcal/mol) .

Q. How are ADMET properties of this compound predicted computationally?

Methodological Answer: SwissADME predicts moderate bioavailability (TPSA ≈ 80 Ų, log P ≈ 2.1) and CYP450 inhibition (CYP3A4). pkCSM estimates renal clearance (CLrenal ≈ 0.5 mL/min/kg) and low hepatotoxicity (hERG inhibition pIC₅₀ = 4.2). In vitro assays confirm plasma protein binding (>85%) and metabolic stability (t₁/₂ > 60 minutes in rat liver microsomes). Ames tests (TA98 strain) assess mutagenicity, with toxicity thresholds validated via zebrafish embryotoxicity models .

Q. What structural insights from crystallography explain the compound’s reactivity and stability?

Methodological Answer: SC-XRD reveals a planar hydrazinic backbone with a dihedral angle of 5.2° between the phenyl and thiosemicarbazone moieties. Intramolecular hydrogen bonds (N–H⋯N, 2.1 Å) stabilize the anti conformation, while intermolecular S⋯H–N interactions (3.0 Å) drive crystal packing. Hirshfeld surface analysis shows 12% S⋯H contacts, influencing solubility and stability under oxidative conditions .

Q. How do researchers address contradictions in reported MIC values across studies?

Methodological Answer: Variability arises from differences in bacterial strains (e.g., ATCC vs. clinical isolates), inoculum size (10⁵ vs. 10⁶ CFU/mL), and solvent effects (DMSO ≤1% v/v). Meta-analyses standardize protocols using CLSI guidelines, with MIC50/90 values calculated from dose-response curves. Cross-study validation employs time-kill assays to confirm bacteriostatic vs. bactericidal effects (≥3-log reduction in CFU) .

Tables

Table 1. Comparative Antibacterial Activity of this compound Derivatives

| Substituent | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Reference |

|---|---|---|---|

| -H (Parent) | 32 | 64 | |

| -NO₂ | 4 | 16 | |

| -OCH₃ | 16 | 32 |

Table 2. Computational ADMET Predictions

| Parameter | Value | Tool | Reference |

|---|---|---|---|

| Log P | 2.1 | SwissADME | |

| CYP3A4 Inhibition | Yes (pKi = 5.8) | pkCSM | |

| hERG Inhibition | pIC₅₀ = 4.2 | pkCSM |

Propriétés

IUPAC Name |

[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNWURMRBJWUFJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4334-74-1 | |

| Record name | Anisaldehyde, thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.